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Compound of Interest

Compound Name: 3-(2-Hydroxyethoxy)benzaldehyde

Cat. No.: B1310254

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-
Hydroxyethoxy)benzaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for 3-(2-
Hydroxyethoxy)benzaldehyde, a key organic intermediate. As researchers, scientists, and
drug development professionals, the unambiguous confirmation of a molecule's structure is
paramount to the integrity of our work. This document moves beyond a simple recitation of
data, offering insights into the causal relationships between molecular structure and spectral
output. We will explore the core spectroscopic technigues—Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not only the data
but also the rationale behind the experimental choices and interpretation, ensuring a self-
validating approach to structural elucidation.

Introduction: The Molecular Identity

3-(2-Hydroxyethoxy)benzaldehyde (CAS No: 60345-97-3) is a bifunctional organic molecule
featuring an aromatic aldehyde and a primary alcohol connected by an ether linkage.[1] Its
utility as a building block in the synthesis of more complex molecules, from pharmaceutical
scaffolds to materials science polymers, necessitates a robust and well-documented analytical
profile. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming
its identity, purity, and structural integrity.

Chemical Structure and Properties:
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e Molecular Formula: CoH1003[1]
e Molecular Weight: 166.17 g/mol [1]
o |[UPAC Name: 3-(2-hydroxyethoxy)benzaldehyde[1]

Caption: Molecular Structure of 3-(2-Hydroxyethoxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. By analyzing the chemical environment of *H and *3C nuclei, we can map
out the connectivity and stereochemistry of the compound.

'H NMR Spectroscopy: Mapping the Protons

Proton NMR provides information on the number of distinct proton environments and their
neighboring protons. For 3-(2-Hydroxyethoxy)benzaldehyde, we expect to see signals
corresponding to the aldehyde, aromatic, and hydroxyethoxy protons.
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Proton
Assignment

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Integration

Rationale

Aldehyde (-CHO)

~9.98

Singlet (s)

1H

The strong
deshielding
effect of the
carbonyl group
places this
proton
significantly
downfield.[2]

Aromatic (Ar-H)

~7.10-7.55

Multiplet (m)

4H

Protons on the
benzene ring
exhibit complex
splitting due to
their varied
positions relative
to two different
substituents. The
pattern is typical
fora 1,3-
disubstituted

ring.[2][3]

Methylene (-O-
CH2-CH20H)

~4.15

Triplet (t)

2H

This methylene
group is adjacent
to the
deshielding ether
oxygen and
coupled to the
other methylene
group, resulting

in a triplet.

Methylene (-
OCH2-CH2-OH)

~3.95

Triplet (t)

2H

Adjacent to the
hydroxyl group

and coupled to
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the first
methylene group,
appearing as a
triplet slightly
upfield from the
ether-linked

methylene.

The chemical
shift is
concentration
and solvent-
dependent due

Hydroxyl (-OH) Variable Singlet (s, broad) 1H to hydrogen
bonding. The
signal is often
broad and may
not show

coupling.

The choice of solvent is critical. Deuterated chloroform (CDCIs) is a common starting point, but
if the compound has limited solubility or if hydrogen-bonding interactions need to be probed
more clearly, deuterated dimethyl sulfoxide (DMSO-de) is an excellent alternative.[2]

e Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-
Hydroxyethoxy)benzaldehyde in ~0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-
de) in a clean NMR tube.

e Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the
instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral
resolution.

e Acquisition Parameters:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
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o Number of Scans: 16 to 64 scans are typically adequate for achieving a good signal-to-

noise ratio.

o Reference: Calibrate the chemical shift scale to the residual solvent peak or to
tetramethylsilane (TMS) at 0.00 ppm.[4]

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID),
followed by phase correction and baseline correction to obtain the final spectrum.

Caption: Workflow for tH NMR Spectroscopy Experiment.

3C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon atoms in the molecule and information

about their chemical environment (e.g., sp?, sp?, carbonyl).
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. Predicted Chemical Shift .
Carbon Assignment Rationale

(6, ppm)

The aldehyde carbonyl carbon

is highly deshielded and
Carbonyl (C=0) ~192.8 appears far downfield, a

diagnostic signal for this

functional group.[4]

The aromatic carbon directly
Aromatic C-O ~159.9 attached to the ether oxygen is
significantly deshielded.[3]

The carbon atom to which the
Aromatic C-CHO ~137.8 ]
aldehyde group is attached.

The remaining four aromatic
carbons appear in this region.
Aromatic C-H & C-C ~113.0- 130.5 Their precise shifts depend on
their position relative to the
substituents.[3][4]

The carbon atom adjacent to

Methylene (-O-CH2-CH20H) ~69.5 o
the deshielding ether oxygen.
The carbon atom bearing the
hydroxyl group, appearin
Methylene (-OCHz-CHz-OH) ~61.0 Y vl group. app g

slightly upfield from the other

methylene carbon.

Sample Preparation: Use the same sample prepared for tH NMR analysis. A slightly higher
concentration may be beneficial due to the lower natural abundance of 3C.

Instrument Setup: Use the same spectrometer as for the proton experiment.

Acquisition Parameters:

o Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to
produce a spectrum with singlets for each carbon, simplifying interpretation.
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o Number of Scans: A larger number of scans (e.g., 1024 or more) is required compared to
'H NMR to compensate for the low natural abundance of the 13C isotope.

o Data Processing: Similar processing steps as for *H NMR are applied.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule by measuring the absorption of infrared radiation, which excites molecular
vibrations.

The PubChem database indicates that an ATR-IR spectrum has been recorded for this
compound, providing a reliable reference.[1]
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Wavenumber
(cm™)

Vibration Type

Functional Group

Rationale

~3400 (broad)

O-H stretch

Alcohol (-OH)

The broadness of this
peak is a classic
indicator of hydrogen
bonding from the

hydroxyl group.[5]

~3050

C-H stretch

Aromatic C-H

Absorptions just
above 3000 cm~* are
characteristic of C-H
bonds on a benzene

ring.

~2930, ~2870

C-H stretch

Aliphatic C-H

These peaks
correspond to the
symmetric and
asymmetric stretching
of the C-H bonds in
the methylene groups

of the ethoxy chain.[6]

~2750

C-H stretch (Fermi
doublet)

Aldehyde (-CHO)

A weaker, but highly
diagnostic, C-H
stretch for an
aldehyde often
appears in this region,
sometimes alongside

the main C=0 peak.

~1700 (strong)

C=0 stretch

Aldehyde (C=0)

A very strong and
sharp absorption in
this region is the most
prominent feature of
an aldehyde or
ketone. Its exact
position is sensitive to

conjugation.[7]
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These absorptions are

characteristic of the
~1600, ~1480 C=C stretch Aromatic Ring carbon-carbon double

bond stretching within

the benzene ring.[5]

This region, known as
the fingerprint region,
contains the stretching
Ether (Ar-O-C), o
~1250, ~1050 C-O stretch vibrations for both the
Alcohol (C-OH) )
aromatic ether and the
primary alcohol C-O

bonds.[5]

The ATR technique is ideal for solid samples as it requires minimal sample preparation. The
data on PubChem was acquired using a Bruker Tensor 27 FT-IR with an ATR-Neat technique.

[1]

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial
as it will be subtracted from the sample spectrum to remove interference from atmospheric
CO:z and Hz0.

o Sample Application: Place a small amount of the solid 3-(2-Hydroxyethoxy)benzaldehyde
directly onto the ATR crystal.

e Pressure Application: Use the instrument's pressure arm to press the sample firmly and
evenly against the crystal, ensuring good contact.

o Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to
produce a high-quality spectrum.

o Data Analysis: The instrument software will automatically perform the background
subtraction. Analyze the resulting spectrum to identify the key absorption bands.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural
clues through the analysis of its fragmentation patterns upon ionization.

e Molecular lon (M*): The primary piece of information is the molecular ion peak. For CoH100s3,
the expected monoisotopic mass is 166.06 Da.[1] An Electron lonization (El) spectrum would
show a peak at m/z = 166.

o Fragmentation Analysis: The stability of the aromatic ring means that fragmentation will likely

- C2H20 (42) m/z = 107
- + -

[M-CzHaOHI*)__ -CO@8) (
m/z=121 )

Click to download full resolution via product page

involve the substituents.

[M-CHOJ*
m/z = 137

- CHO (29)

[M]*
m/z = 166

- «C2H4O0H (45)

Caption: Predicted EI-MS Fragmentation of 3-(2-Hydroxyethoxy)benzaldehyde.

Loss of the Aldehyde Group: Cleavage of the formyl radical (-CHO, 29 Da) would result in a
fragment at m/z = 137.

o Cleavage of the Ether Side-Chain: Benzylic cleavage is common. Loss of the hydroxyethyl
radical (*CH2CH20H, 45 Da) would yield a prominent ion at m/z = 121, corresponding to the
3-hydroxybenzaldehyde cation.

» Further Fragmentation: The fragment at m/z = 121 could subsequently lose carbon
monoxide (-CO, 28 Da) to give a fragment at m/z = 93.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by Gas Chromatography
(GC-MS).
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« lonization: In the El source, the sample is bombarded with high-energy electrons (~70 eV),
causing ionization and extensive fragmentation.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detects the ions, generating the mass spectrum.

Conclusion

The structural elucidation of 3-(2-Hydroxyethoxy)benzaldehyde is achieved through a
synergistic application of modern spectroscopic techniques. *H and 13C NMR define the precise
carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl, aldehyde,
and ether functional groups, and Mass Spectrometry verifies the molecular weight and provides
corroborating structural evidence through fragmentation patterns. This multi-faceted, self-
validating analytical approach is the cornerstone of chemical characterization, providing the
certainty required for advanced research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic data for 3-(2-
Hydroxyethoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1310254#spectroscopic-data-for-3-2-hydroxyethoxy-
benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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